molecular formula C22H23N5O5 B2547594 N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941960-38-9

N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2547594
CAS RN: 941960-38-9
M. Wt: 437.456
InChI Key: LXPHUZJHALYLFS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Applications : This compound has been used as a key intermediate in synthesizing various heterocycles, which demonstrate significant antimicrobial properties. These heterocycles include compounds like pyrazolo[3,4-d]triazine, pyrazolo[1,5-a]pyrimidines, and Schiff bases, all characterized by IR, 1H NMR, and mass spectral studies. These compounds have been tested and evaluated for their potential as antimicrobial agents (Bondock, Rabie, Etman & Fadda, 2008).

  • Synthesis and Biological Activity : Another study explored the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds showed promising in vitro anticancer and antibacterial activity, indicating potential application in the development of new antimicrobial and anticancer agents (Berest et al., 2011).

Anticancer Activity

  • Synthesis and Anti-Inflammatory Agents : A related study focused on synthesizing novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds, including tetrahydropyrimidin derivatives, exhibited cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory properties, along with analgesic and anti-inflammatory activities. Some compounds showed high COX-2 selectivity, suggesting potential applications in cancer therapy (Abu‐Hashem, Al-Hussain & Zaki, 2020).

  • Synthesis and Anticancer Activities : Additionally, the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety has been described. Some of these newly synthesized compounds exhibited notable anticancer and antimicrobial activities, indicating their potential use in cancer research (Riyadh, Kheder & Asiry, 2013).

Antiasthma Agents

  • Potential Antiasthma Applications : A series of substituted imidazo[1,5-d][1,2,4]triazines were identified as active compounds in inhibiting histamine release from antigen-challenged, sensitized human basophils, a potential marker for prophylactic asthma treatment. The best compounds from this series were further tested for in vivo activity, indicating their potential use as antiasthma agents (Paul et al., 1985).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-14-4-6-15(7-5-14)25-10-11-26-20(29)21(30)27(24-22(25)26)13-19(28)23-17-9-8-16(31-2)12-18(17)32-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPHUZJHALYLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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